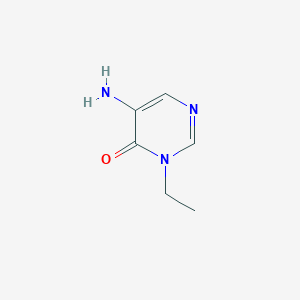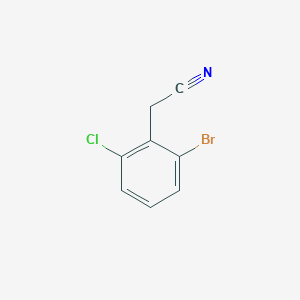
5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride is a chemical compound with the molecular formula C6H7Cl2NO. It is a derivative of tetrahydropyridine, a nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride typically involves the chlorination of tetrahydropyridine derivatives. One common method is the reaction of 1,2,3,6-tetrahydropyridine with thionyl chloride (SOCl2) in the presence of a catalyst, such as pyridine, to introduce the carbonyl chloride group . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol or amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives, such as carboxylic acids, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane), and catalysts (e.g., triethylamine).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: Amines, alcohols, thiols derivatives.
Reduction: Alcohols, amines.
Oxidation: Carboxylic acids, ketones.
Scientific Research Applications
5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
Industrial Applications: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of enzymes such as cyclin-dependent kinases (CDKs) or as a modulator of neurotransmitter receptors . The compound’s effects are mediated through the formation of covalent bonds with target proteins, leading to alterations in their activity and function .
Comparison with Similar Compounds
Similar Compounds
1,2,3,6-Tetrahydropyridine hydrochloride: A related compound with similar structural features but lacking the carbonyl chloride group.
5-Chloro-1,2,3,6-tetrahydropyridine-1-carboxylic acid: A derivative with a carboxylic acid group instead of the carbonyl chloride group.
Uniqueness
5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride is unique due to the presence of both a chlorine atom and a carbonyl chloride group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
5-chloro-3,6-dihydro-2H-pyridine-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2NO/c7-5-2-1-3-9(4-5)6(8)10/h2H,1,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHGIRWUVUCAND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=C1)Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-([1,1'-biphenyl]-4-yl)-N-(2-(furan-3-yl)ethyl)acetamide](/img/structure/B2738100.png)
![2-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2738101.png)
![2-[(2-chlorobenzyl)sulfanyl]-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2738102.png)

![6-(4-(4-fluorophenyl)piperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2738107.png)
![N-(2-methylquinolin-4-yl)-N'-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2738108.png)
![2,4-difluoro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2738110.png)

![2-({1-[2-(3-Chlorophenoxy)acetyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2738114.png)


![N-benzyl-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2738119.png)
![4-Oxo-6-{[(2-oxoazepan-3-yl)amino]sulfonyl}-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2738121.png)

